Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate is a chemical compound with the molecular formula C12H20F3NO3 and a molecular weight of 283.29 g/mol . . This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate typically involves the esterification of N-(trifluoroacetyl)-L-norleucine with sec-butanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other trifluoroacetylated compounds.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: This compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate can be compared with other similar compounds such as:
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate: This compound has a shorter carbon chain but shares similar chemical properties and reactivity.
N-(Trifluoroacetyl)-L-norleucine methyl ester: This ester has a different alkyl group but exhibits comparable behavior in chemical reactions.
Sec-butyl 2-[(trifluoroacetyl)amino]pentanoate: This compound has an intermediate carbon chain length and similar applications in research and industry.
Eigenschaften
CAS-Nummer |
57983-76-3 |
---|---|
Molekularformel |
C12H20F3NO3 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-6-7-9(10(17)19-8(3)5-2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
OBLZBDBZXAWHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.